molecular formula C8H7ClOS B3302661 5-Chloro-2-(methylthio)benzaldehyde CAS No. 91827-45-1

5-Chloro-2-(methylthio)benzaldehyde

Cat. No. B3302661
CAS RN: 91827-45-1
M. Wt: 186.66 g/mol
InChI Key: SBTCGVVBXKUUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(methylthio)benzaldehyde is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of various organic compounds, and it has a wide range of applications in the field of medicinal chemistry.

Scientific Research Applications

  • Synthesis of Arylacetates and Amines : 5-Chloro-2-(methylthio)benzaldehyde can be utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013). Another study demonstrates its use in a one-pot synthesis of tetrahydroisoquinolin-4-ols through a novel acid-catalyzed rearrangement of 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).

  • Complexation with Palladium and Suzuki Coupling Reactions : This chemical is also involved in complexation with palladium(II) and Suzuki coupling reactions. Chalcogenated Schiff bases of 5–chloroisatin and 2–(methythio)benzaldehyde have been synthesized and characterized, showing potential in Suzuki−Miyaura coupling with high turnover numbers (Singh et al., 2012).

  • Synthesis of Arylacetic Esters : Another study reports a method for synthesizing arylacetic esters starting from aromatic aldehydes using methyl (methylthio)methyl sulfoxide, demonstrating the versatility of this compound in organic synthesis (Ogura et al., 1979).

  • Synthesis and Optical Properties of Metal Complexes : The synthesis and optical properties of metal complexes involving this compound have been studied, illustrating its application in materials science. For example, azomethine compounds and their zinc(II) complexes based on 5-chloro-2-(N-tosylamino)benzaldehyde have been synthesized and found to exhibit photoluminescent properties (Burlov et al., 2022).

  • Analytical Applications in Metal Ion Detection : Derivatives of this compound, such as substituted thiophenealdehyde-benzothiazolyl-hydrazones, have been utilized as analytical reagents for detecting metal ions like copper (Odashima et al., 1976).

  • Aerobic Oxidation Catalysis : Research also includes its use in catalysis, as in the aerobic oxidation of toluene to benzaldehyde under visible light, demonstrating its potential in environmental-friendly chemical processes (Bai et al., 2016).

  • Enantioselective Synthesis : It plays a role in asymmetric synthesis, such as in the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by certain chiral ligands (Yamakawa & Noyori, 1999).

properties

IUPAC Name

5-chloro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTCGVVBXKUUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(methylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(methylthio)benzaldehyde
Reactant of Route 3
5-Chloro-2-(methylthio)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(methylthio)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(methylthio)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(methylthio)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.